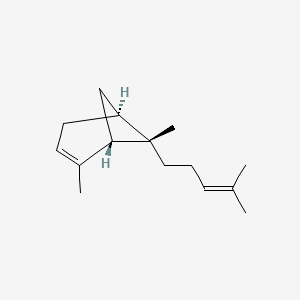
N-(Carbobenzyloxy)dopamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of enantiopure N-carbobenzyloxy derivatives, including those related to dopamine, often involves asymmetric reductive amination and the Curtius rearrangement. This process has been applied to synthesize enantiopure N-carbobenzyloxy-N′-phthaloyl-cis-1,2-cyclohexanediamine, indicating a methodology that could be adapted for N-(Carbobenzyloxy)dopamine (Matsuo et al., 2007).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of N-(Carbobenzyloxy)dopamine are not directly available, understanding its structure involves examining the dopaminergic system and related compounds. Research on dopamine synthesis and release in the brain provides insights into the molecular structure and function of dopaminergic compounds (Nissbrandt et al., 1989).
Chemical Reactions and Properties
The study of N-(Carbobenzyloxy)dopamine's chemical reactions and properties can be informed by research on similar compounds. For example, the oxidative polymerization of dopamine and its lower homologs suggests potential reactions and properties of N-(Carbobenzyloxy)dopamine, considering its structural similarity to dopamine (Petran et al., 2023).
Physical Properties Analysis
Analyzing the physical properties of N-(Carbobenzyloxy)dopamine would involve studies on its solubility, melting point, and stability. However, specific studies detailing these properties for N-(Carbobenzyloxy)dopamine are not readily available in the literature.
Chemical Properties Analysis
The chemical properties of N-(Carbobenzyloxy)dopamine, such as reactivity with other chemical agents, hydrolysis, and photostability, can be inferred from research on dopamine and its analogs. Studies on the synthesis and evaluation of dopaminergic ligands provide insights into the chemical behavior and interaction of similar compounds (Cha et al., 2005).
科学的研究の応用
Role in Neuroscience Research
N-(Carbobenzyloxy)dopamine (CBZ-dopamine) is a protected form of dopamine, used in various scientific research contexts to explore dopamine's role and functions without the immediate reactivity and metabolism that dopamine itself undergoes. Although the specific studies on CBZ-dopamine are not directly available, the research applications of dopamine, by extension, provide insights into the potential applications of CBZ-dopamine in neuroscience and plant biology.
Dopamine plays a critical role in several neurological and psychiatric conditions. Research indicates that dopamine β-hydroxylase (DβH), which catalyzes the synthesis of norepinephrine from dopamine, is significant in psychiatric and neurological research. The molecular genetics of plasma DβH activity suggest directions for future research in psychiatry and neurology, highlighting dopamine's importance in these fields (Cubells & Zabetian, 2004).
Dopamine in Learning and Memory
Dopamine is critical for learning and memory, affecting motivation, prediction error, and memory consolidation. Its role in fear conditioning and extinction underlines the neurotransmitter's importance across cognitive processes, suggesting CBZ-dopamine could be a useful tool in dissecting these complex interactions (Abraham, Neve, & Lattal, 2014).
Dopamine in Plant Biology
Beyond the human brain, dopamine (and by extension, derivatives like CBZ-dopamine) has roles in plant biology, affecting growth, development, and stress responses. Dopamine enhances plant tolerance against abiotic stresses such as drought and salt, indicating its utility in improving crop resilience and yield (Liu et al., 2020).
Dopamine's Broader Biological Roles
Research on dopamine's role in psychopathology and the biochemistry of the brain, and its effects on peripheral blood lymphocytes, illustrates the neurotransmitter's broad biological implications. These studies suggest CBZ-dopamine's potential as a tool in exploring dopamine's multifaceted roles in health and disease (Pournamdar et al., 2022); (Buttarelli et al., 2011).
将来の方向性
特性
CAS番号 |
37034-22-3 |
|---|---|
製品名 |
N-(Carbobenzyloxy)dopamine |
分子式 |
C₁₆H₁₇NO₄ |
分子量 |
287.31 |
同義語 |
N-Carbobenzoxydopamine; N-[2-(3,4-Dihydroxyphenyl)ethyl]carbamic acid benzyl ester; N-(Benzyloxycarbonyl)dopamine; [2-(3,4-Dihydroxyphenyl)ethyl]carbamic Acid Phenylmethyl Ester; (3,4-Dihydroxyphenethyl)carbamic Acid Benzyl Ester; N-[2-(3,4-dihydroxy |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)

